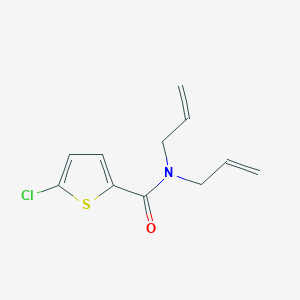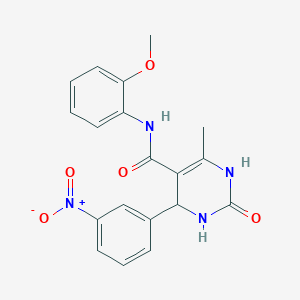![molecular formula C16H11Cl2N3O2 B5139633 N-(2-chlorophenyl)-2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5139633.png)
N-(2-chlorophenyl)-2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CPOA and is synthesized using a specific method.
Mecanismo De Acción
The mechanism of action of N-(2-chlorophenyl)-2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide is not fully understood. However, studies have suggested that CPOA inhibits the activity of certain enzymes and proteins that are involved in cell proliferation and inflammation. This inhibition leads to the induction of apoptosis and the suppression of inflammation, resulting in the anti-cancer and anti-inflammatory effects of CPOA.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that CPOA inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, CPOA has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2-chlorophenyl)-2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide in lab experiments is its high purity and stability. CPOA can be synthesized in high yields and is stable under various conditions, making it a reliable compound for research. However, one limitation of using CPOA is its potential toxicity. Studies have shown that CPOA can be toxic to certain cell lines, and caution should be taken when handling this compound.
Direcciones Futuras
There are several future directions for the research and development of N-(2-chlorophenyl)-2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide. One potential direction is the investigation of CPOA as a potential anti-cancer agent for specific types of cancer. Additionally, further studies are needed to fully understand the mechanism of action of CPOA and its potential applications in other fields of science. Finally, the synthesis method of CPOA can be further optimized to improve yields and reduce potential toxicity.
Métodos De Síntesis
The synthesis of N-(2-chlorophenyl)-2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide involves the reaction of 2-chloroaniline and 3-chlorobenzylidene malononitrile in the presence of sodium ethoxide. The reaction mixture is then treated with acetic anhydride to obtain the final product. This synthesis method has been optimized to produce high yields of pure CPOA.
Aplicaciones Científicas De Investigación
N-(2-chlorophenyl)-2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, CPOA has been investigated for its potential as an anti-cancer agent. Studies have shown that CPOA inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, CPOA has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O2/c17-11-5-3-4-10(8-11)16-20-14(21-23-16)9-15(22)19-13-7-2-1-6-12(13)18/h1-8H,9H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZANAKYTIAJGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CC2=NOC(=N2)C3=CC(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}-N-(2-pyridinylmethyl)benzamide](/img/structure/B5139552.png)
![1-chloro-2-{[6-(isopropylthio)hexyl]oxy}benzene](/img/structure/B5139560.png)

![({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl[3-(4-morpholinyl)propyl]amine](/img/structure/B5139563.png)

![N-[2-(1H-indol-3-yl)ethyl]-1-phenylcyclopentanecarboxamide](/img/structure/B5139591.png)
![4-[2-(3,5-dihydroxybenzoyl)carbonohydrazonoyl]phenyl 2-chlorobenzoate](/img/structure/B5139600.png)
![2,3-dimethyl-6-[(4-methyl-1-piperidinyl)carbonyl]quinoxaline](/img/structure/B5139608.png)
![N-[2-(2,4-dichloro-6-methylphenoxy)ethyl]-1-butanamine oxalate](/img/structure/B5139613.png)
![1-benzyl-5-[3-bromo-4-(dimethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5139621.png)
![3-butyl-2-[(4-hydroxyphenyl)imino]-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B5139628.png)
![2-chloro-N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-4-nitrobenzamide](/img/structure/B5139646.png)
![(3,5-dimethoxybenzyl)methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B5139651.png)
